![molecular formula C25H26N2O4S B10808354 N-[4-[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylphenyl]acetamide](/img/structure/B10808354.png)
N-[4-[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-624703 is a potent inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. This compound has shown significant potential in cancer research due to its ability to hinder DNA repair in cancer cells, leading to cell death. It is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-624703 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing PARP inhibitors typically involve:
Formation of the core structure: This step often involves cyclization reactions to form the central ring system.
Functional group modifications: Introduction of specific functional groups that enhance the compound’s binding affinity to PARP1.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of WAY-624703 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
WAY-624703 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
WAY-624703 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the mechanisms of PARP1 inhibition.
Biology: Helps in understanding the role of PARP1 in DNA repair and cell death.
Medicine: Investigated for its potential in cancer therapy, particularly in cancers with defective DNA repair mechanisms.
Industry: Potential applications in developing new therapeutic agents targeting PARP1.
Mechanism of Action
WAY-624703 exerts its effects by binding to the catalytic domain of PARP1, inhibiting its activity. This prevents PARP1 from repairing single-strand breaks in DNA, leading to the accumulation of DNA damage. In cancer cells, this can result in cell death, particularly in those with existing defects in DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another PARP1 inhibitor used in cancer therapy.
Rucaparib: Similar to olaparib, used for treating ovarian cancer.
Niraparib: Another PARP1 inhibitor with applications in cancer treatment.
Uniqueness
WAY-624703 is unique due to its specific binding affinity and potency as a PARP1 inhibitor. Its structure and functional groups are optimized to enhance its inhibitory effects, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C25H26N2O4S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[4-[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylphenyl]acetamide |
InChI |
InChI=1S/C25H26N2O4S/c1-16-12-22(23(29)15-32-21-10-8-19(9-11-21)26-18(3)28)17(2)27(16)13-20-14-30-24-6-4-5-7-25(24)31-20/h4-12,20H,13-15H2,1-3H3,(H,26,28) |
InChI Key |
VBCKDFPXKSWYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2COC3=CC=CC=C3O2)C)C(=O)CSC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B10808275.png)

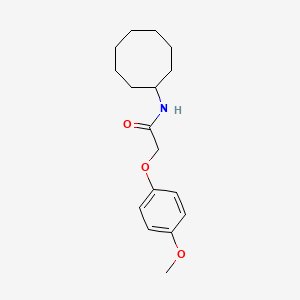
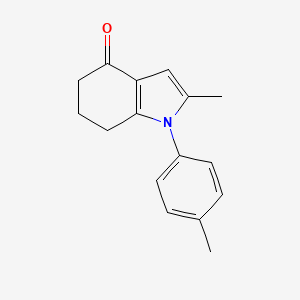
![6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10808322.png)
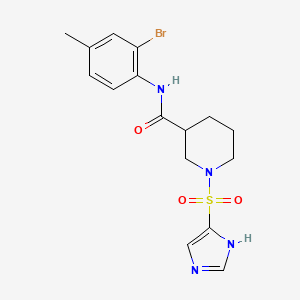


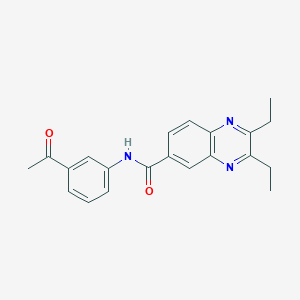
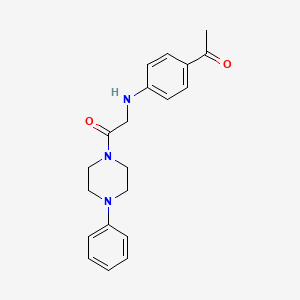
![1-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10808343.png)
![2-[5-[(4-chlorophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B10808344.png)
![1-(1H-imidazol-5-ylsulfonyl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B10808350.png)

